4-Methylidenepyridazin-3-one
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Overview
Description
4-Methylidenepyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry. The structure of this compound consists of a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3, with a methylidene group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazinone derivatives, including 4-Methylidenepyridazin-3-one, typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production methods for pyridazinone derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of acetic anhydride as a solvent and reagent is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 4-Methylidenepyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: Substitution reactions at different positions on the ring can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include functionalized pyridazinone derivatives with diverse pharmacological properties .
Scientific Research Applications
4-Methylidenepyridazin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, antidiabetic, and anticancer activities.
Medicine: Investigated for its analgesic, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methylidenepyridazin-3-one involves its interaction with various molecular targets and pathways. For instance, some derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . Others act as phosphodiesterase (PDE) inhibitors, affecting cardiovascular functions .
Comparison with Similar Compounds
Pyridazin-3(2H)-one: Shares the core structure but lacks the methylidene group.
6-Aryl-3(2H)-pyridazinone: Substituted at position 6 with aryl groups, exhibiting different pharmacological activities.
Tetrahydropyridazin-3-one: A reduced form with different biological properties.
Uniqueness: 4-Methylidenepyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridazinone derivatives .
Properties
Molecular Formula |
C5H4N2O |
---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
4-methylidenepyridazin-3-one |
InChI |
InChI=1S/C5H4N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H2 |
InChI Key |
VUORBTDKTOGTBV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CN=NC1=O |
Origin of Product |
United States |
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